
1,2-Dinonanoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Dinonanoyl-sn-glycero-3-phosphocholine: is a synthetic phospholipid compound. It is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in membrane structure and function. The compound has the molecular formula C26H52NO8P and a molecular weight of 537.67 g/mol .
Mechanism of Action
Target of Action
1,2-Dinonanoyl-sn-glycero-3-phosphocholine is a type of phospholipid that is commonly used as a component of liposome formulations and drug delivery systems . It is known to interact with various targets within the body, primarily those that are involved in the encapsulation and delivery of drugs .
Mode of Action
This compound has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets within the body . As a stabilizer and emulsifier, this compound can improve the solubility and bioavailability of drugs .
Biochemical Pathways
It is known that this compound plays a crucial role in the formation of liposomes, which are involved in numerous biological processes, including drug delivery .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely dependent on its role as a component of liposome formulations. As such, it can influence the absorption, distribution, metabolism, and excretion (ADME) of drugs . By improving the solubility and bioavailability of drugs, this compound can enhance their pharmacokinetic profiles .
Result of Action
The primary result of the action of this compound is the enhanced delivery of drugs to their targets within the body . By forming stable bilayers and vesicles, this compound can encapsulate drugs and protect them from degradation, thereby improving their efficacy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the bilayers and vesicles it forms can be affected by temperature and pH . Furthermore, the presence of other compounds in the environment can also impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
1,2-Dinonanoyl-sn-glycero-3-phosphocholine plays a crucial role in various biochemical reactions. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances. This compound also interacts with proteins involved in membrane fusion and signaling, such as annexins and synaptotagmins. The nature of these interactions is typically hydrophobic, allowing this compound to integrate into lipid bilayers and affect membrane fluidity and permeability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of membrane-bound receptors and ion channels, impacting signal transduction and cellular responses. Additionally, this compound can affect the expression of genes involved in lipid metabolism and membrane structure, thereby influencing cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes like phospholipases, leading to the production of signaling molecules such as diacylglycerol and phosphatidic acid. These molecules play key roles in cellular signaling and membrane dynamics. Furthermore, this compound can modulate enzyme activity by altering membrane properties, such as fluidity and curvature .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to changes in its biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in membrane composition and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance membrane fluidity and promote cellular signaling. At high doses, it may cause toxic effects, such as membrane disruption and cell death. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become significant .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism. It can be hydrolyzed by phospholipases to produce fatty acids and glycerophosphocholine, which are further metabolized by cellular enzymes. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and membrane synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid bilayers and transported via vesicular trafficking pathways. This compound’s localization and accumulation can affect its biological activity, influencing processes such as membrane fusion and signal transduction .
Subcellular Localization
This compound is primarily localized in cellular membranes, where it integrates into the lipid bilayer. Its subcellular localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its function, as it allows the compound to modulate membrane properties and interact with membrane-associated proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dinonanoyl-sn-glycero-3-phosphocholine can be synthesized through a series of esterification reactions. The synthesis typically involves the esterification of glycerol with nonanoic acid to form 1,2-dinonanoyl-sn-glycerol. This intermediate is then phosphorylated with phosphocholine to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and purification systems to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the esterification and phosphorylation steps. The product is often purified using techniques such as chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dinonanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or ozone can be used under controlled conditions.
Hydrolysis: Enzymatic hydrolysis can be carried out using phospholipase enzymes under physiological conditions.
Major Products Formed:
Oxidation: Oxidized phospholipids.
Hydrolysis: Nonanoic acid and glycerophosphocholine.
Scientific Research Applications
1,2-Dinonanoyl-sn-glycero-3-phosphocholine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions and environments.
Biology: The compound is used in studies of membrane dynamics, lipid-protein interactions, and the role of phospholipids in cellular processes.
Medicine: It is utilized in research on drug delivery systems, particularly in the development of liposomes and other lipid-based carriers for therapeutic agents.
Comparison with Similar Compounds
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Similar in structure but with shorter acyl chains.
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with longer acyl chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated acyl chains, affecting its physical properties and interactions.
Uniqueness: 1,2-Dinonanoyl-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length, which influences its behavior in biological membranes and its interactions with other molecules. This makes it particularly useful in studies of membrane dynamics and lipid-protein interactions .
Properties
IUPAC Name |
[(2R)-2,3-di(nonanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO8P/c1-6-8-10-12-14-16-18-25(28)32-22-24(35-26(29)19-17-15-13-11-9-7-2)23-34-36(30,31)33-21-20-27(3,4)5/h24H,6-23H2,1-5H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGVBFQDYSPMSY-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950554 | |
| Record name | 2,3-Bis(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27869-45-0 | |
| Record name | 1,2-Dinonanoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027869450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dinonanoyl-sn-glycero-3-phosphocholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine in relation to patatin activity?
A1: The research demonstrates that purified patatin enzyme exhibits significant phospholipase A activity. This activity was particularly notable when tested with the substrate this compound (diC9PCho), achieving an activity rate of 109 U.mg(-1) []. This finding suggests that diC9PCho serves as an effective substrate for patatin, highlighting the enzyme's potential role in hydrolyzing phospholipids with specific fatty acid chain lengths.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


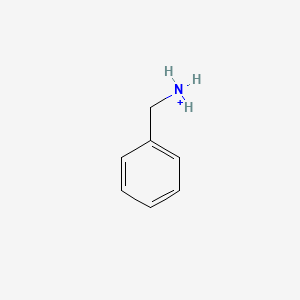


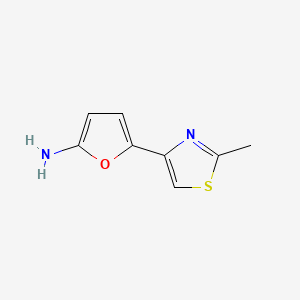


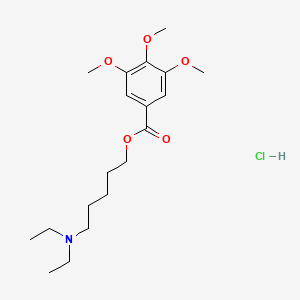
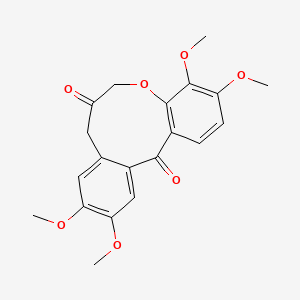
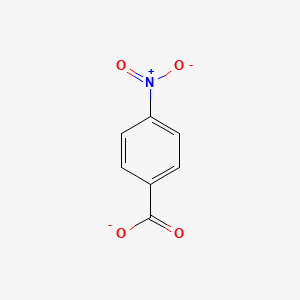
![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)
![3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
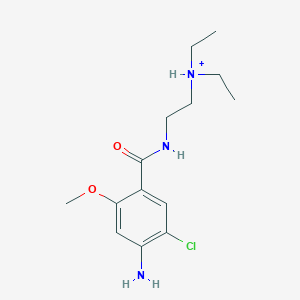
![1-[(2-Hydroxyphenyl)methylideneamino]-3-(pyridin-2-ylmethylideneamino)thiourea](/img/structure/B1230341.png)

